3-Bromo-5-methyl-2-(phenylethynyl)thiophene
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Overview
Description
3-Bromo-5-methyl-2-(phenylethynyl)thiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-2-(phenylethynyl)thiophene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a brominated thiophene derivative with a phenylethynyl boronic acid under palladium catalysis.
Sonogashira Coupling: This method involves the coupling of a brominated thiophene derivative with a phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-2-(phenylethynyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the phenylethynyl group or the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other functional groups.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the thiophene ring.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Reduced forms of the phenylethynyl group or the thiophene ring.
Scientific Research Applications
3-Bromo-5-methyl-2-(phenylethynyl)thiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the fabrication of advanced materials with specific electronic and optical properties.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-2-(phenylethynyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties are influenced by the conjugation of the thiophene ring with the phenylethynyl group, facilitating charge transport and light emission . In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, through binding and modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylthiophene: A brominated thiophene derivative with similar reactivity but lacking the phenylethynyl group.
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with different substitution patterns.
3-Bromo-5-methyl-2-propoxyphenylboronic acid: A compound with a similar brominated thiophene core but different substituents.
Uniqueness
The combination of bromine, methyl, and phenylethynyl substituents provides a versatile platform for further functionalization and exploration in various research fields .
Properties
CAS No. |
89556-11-6 |
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Molecular Formula |
C13H9BrS |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
3-bromo-5-methyl-2-(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C13H9BrS/c1-10-9-12(14)13(15-10)8-7-11-5-3-2-4-6-11/h2-6,9H,1H3 |
InChI Key |
QQURAVAQUSSCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C#CC2=CC=CC=C2)Br |
Origin of Product |
United States |
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